tert-butyl (1S,4S)-5-(chlorosulfonyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
This compound is a derivative of a bicyclic heptane structure with a diaza (two nitrogen atoms) bridge . It also contains a chlorosulfonyl functional group and a carboxylate ester group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cycloaddition reactions . These reactions involve the formation of a cyclic structure through the addition of multiple reactants .Molecular Structure Analysis
The molecular structure of this compound is likely characterized by a bicyclic heptane ring system, which is a seven-membered ring with two bridgehead carbon atoms . The presence of the diaza bridge suggests that two of the atoms in the ring are nitrogen .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the chlorosulfonyl group might be susceptible to nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the ester group could impact its polarity and solubility .Scientific Research Applications
Synthesis Methods
Synthesis of Substituted 2,5-Diazabicyclo[2.2.1]Heptanes
A new method for the synthesis of substituted 2,5-diazabicyclo[2.2.1]heptanes, related to the compound , was proposed. This process utilized 1-(tert-butoxycarbonyl)-4-tosyloxy-2-(tosyloxymethyl)pyrrolidine, revealing multiple conformations in solution (Yakovlev, Lobanov, & Potekhin, 2000).
Scalable Synthesis of Enantiomerically Pure tert-Butyl-Derived Compounds
A scalable method to synthesize enantiomerically pure tert-butyl-derived compounds was described. Significant improvements were made in this method compared to original routes (Maton et al., 2010).
Chemical Properties and Applications
Conformationally Constrained 7-Azabicyclo[2.2.1]Heptane Amino Acids
Research into the synthesis of 2-substituted 7-azabicyclo[2.2.1]heptane glutamic acid analogues from L-serine was reported. This involved various chemical transformations, highlighting the compound's potential in developing new amino acid analogues (Hart & Rapoport, 1999).
Copper(II) Complexes for Catalytic Phenol Oxidative C–C Coupling
A study described the reaction of chiral ligands with CuCl2 to form hydroxo-bridged dicopper complexes. These complexes were used in oxidative C–C coupling of phenols, demonstrating potential catalytic applications (Castillo et al., 2013).
Synthesis of Piperidine Derivatives
The intramolecular nucleophilic opening of oxirane rings in related compounds was studied. This research highlights the compound's relevance in synthesizing piperidine derivatives (Moskalenko & Boev, 2014).
Dirhodium(II) Carboxylate as a Catalyst
A dirhodium(II) complex derived from a similar compound was synthesized and evaluated as a catalyst in the asymmetric cyclopropanation of alkenes (Bertilsson & Andersson, 2000).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
tert-butyl (1S,4S)-5-chlorosulfonyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O4S/c1-10(2,3)17-9(14)12-5-8-4-7(12)6-13(8)18(11,15)16/h7-8H,4-6H2,1-3H3/t7-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLZOODZISTMKV-YUMQZZPRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CN2S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1CN2S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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